molecular formula C22H22N6 B2394799 2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine CAS No. 2380187-51-7

2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine

Cat. No.: B2394799
CAS No.: 2380187-51-7
M. Wt: 370.46
InChI Key: PNPGOCUPMHMUHB-UHFFFAOYSA-N
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Description

2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a phenylpyridazine moiety further enhances its chemical versatility and biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine typically involves multi-step procedures that include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperazine and phenylpyridazine groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine is unique due to its combination of an imidazo[1,2-a]pyridine core with a phenylpyridazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a therapeutic agent .

Properties

IUPAC Name

2-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-2-6-18(7-3-1)20-9-10-22(25-24-20)27-14-12-26(13-15-27)16-19-17-28-11-5-4-8-21(28)23-19/h1-11,17H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPGOCUPMHMUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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